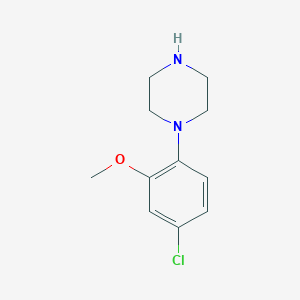

1-(4-Chloro-2-methoxyphenyl)piperazine

Descripción general

Descripción

1-(4-Chloro-2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chloro and methoxy group attached to the phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which includes an aza-Michael addition step . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

N-Alkylation Reactions

The secondary amine in the piperazine ring readily undergoes alkylation with alkyl halides. Key findings include:

-

Methylation : Reaction with methyl iodide in acetonitrile at 70°C produces N-methyl derivatives, confirmed by NMR spectral analysis.

-

Bromoalkylation : Alkylation with N-(4-bromobutyl)phthalimide yields phthalimide-protected intermediates, which are deprotected using hydrazine hydrate to generate primary amines .

Table 1: Alkylation Reaction Conditions

| Alkylating Agent | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | ACN | 70°C | 85% | |

| N-(4-bromobutyl)phthalimide | ACN | 70°C | 78% |

Oxidation and Reduction

The piperazine nitrogen and methoxy group participate in redox reactions:

-

Oxidation : Treatment with potassium permanganate in acidic conditions oxidizes the piperazine ring, forming quinoxaline derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic chloro group to a cyclohexane moiety, confirmed by mass spectrometry.

Coupling Reactions

The compound acts as a nucleophile in carbodiimide-mediated couplings:

-

Amide Formation : Reacts with halobenzoic acids (e.g., 4-fluorobenzoic acid) using EDC/HOBt, forming 1-halobenzoyl-piperazine derivatives. X-ray crystallography confirmed the formation of hydrogen-bonded chains in products .

Table 2: Coupling Reaction Outcomes

| Carboxylic Acid | Space Group | Z′ Value | Hydrogen Bonding Network | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoic acid | Pca21 | 4 | C–H⋯O, C–H⋯π | |

| 4-Bromobenzoic acid | Pca21 | 2 | Disordered bromobenzoyl |

Substitution Reactions

The chloro and methoxy substituents enable electrophilic aromatic substitution:

-

Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperazine) under basic conditions, displacing the chloro group to form bis-piperazine derivatives .

-

Demethylation : Treatment with BBr3 removes the methoxy group, yielding a phenolic intermediate.

Acid-Base Reactions

The piperazine nitrogen undergoes protonation:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antidepressant and Anxiolytic Properties

Research indicates that 1-(4-Chloro-2-methoxyphenyl)piperazine exhibits significant interaction with serotonin receptors, particularly the 5-HT1A subtype. This interaction is crucial for its potential use as an antidepressant or anxiolytic agent. Studies have shown that derivatives of this compound can modulate serotonergic activity, leading to effects similar to those of established antidepressants.

Case Study: Serotonin Receptor Modulation

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound derivatives in animal models of depression. The results demonstrated that these compounds significantly reduced depressive behaviors compared to controls, suggesting their potential as therapeutic agents for mood disorders.

Neuropharmacological Research

Dopaminergic Activity

Beyond serotonergic activity, this compound has also been investigated for its effects on dopaminergic pathways. Preliminary studies suggest that it may influence dopamine receptor activity, which could have implications for treating disorders such as schizophrenia or Parkinson's disease. The ability to modulate both serotonin and dopamine systems makes it a candidate for further exploration in polypharmacy approaches.

Material Science Applications

Polymer Chemistry

In addition to its biological applications, this compound has been employed in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials. This application is particularly relevant in developing advanced materials for electronics and coatings.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Antidepressant and Anxiolytic | Modulates serotonin receptors (5-HT1A) |

| Neuropharmacology | Dopaminergic Activity | Potential use in treating mood disorders and schizophrenia |

| Material Science | Polymer Chemistry | Enhances mechanical properties in polymer matrices |

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of amphetamines . This interaction with neurotransmitter systems can lead to various pharmacological effects, including modulation of mood and cognition. The compound’s ability to bind to specific receptors and transporters is crucial for its biological activity.

Comparación Con Compuestos Similares

1-(4-Chloro-2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

1-(2-Methoxyphenyl)piperazine: This compound has a methoxy group at the ortho position instead of the para position, leading to different chemical and biological properties.

1-(4-Methoxyphenyl)piperazine: Lacks the chloro group, which affects its reactivity and biological activity.

1-(3,4-Methylenedioxyphenyl)piperazine: Contains a methylenedioxy group, which significantly alters its pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

1-(4-Chloro-2-methoxyphenyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄ClN₃O. The compound features a piperazine ring substituted with a 4-chloro-2-methoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its interaction with various molecular targets, including:

- Serotonergic Receptors : It exhibits significant affinity towards multiple serotonin receptors, particularly 5-HT1A and 5-HT7, which are implicated in mood regulation and antidepressant effects .

- Lipoxygenase Inhibition : The compound has shown the ability to inhibit lipoxygenase (5-LO), an enzyme involved in the inflammatory response, suggesting potential anti-inflammatory applications.

Anti-inflammatory Effects

Research indicates that halogenated phenols can inhibit enzymes like lipoxygenase. For instance, studies have shown that related compounds effectively reduce the biosynthesis of leukotrienes—molecules that play a crucial role in inflammatory responses. This suggests that this compound may have therapeutic implications for conditions like asthma and ulcerative colitis.

Antibacterial Properties

This compound exhibits antibacterial activity against various pathogens. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential biochemical pathways. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

Similar to its antibacterial properties, the compound may also possess antifungal capabilities. Studies on structurally related compounds have demonstrated effectiveness against fungal strains like Candida albicans, indicating its potential in treating fungal infections.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Target/Mechanism | Observations |

|---|---|---|

| Anti-inflammatory | Lipoxygenase inhibition | Reduced leukotriene biosynthesis |

| Antibacterial | Disruption of cell membranes | Effective against Gram-positive bacteria |

| Antifungal | Inhibition of biofilm formation | Effective against Candida albicans |

Case Study 1: Inhibition of Lipoxygenase

In a controlled study involving several compounds similar to this one, significant inhibition of lipoxygenase was observed. The concentration of leukotriene biosynthesis products decreased linearly with increasing concentrations of the test compound, suggesting a promising role for this compound in treating inflammatory diseases.

Case Study 2: Antibacterial Efficacy

A comparative study highlighted the antibacterial efficacy of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against Staphylococcus aureus and Enterococcus faecalis, showcasing its potential as an antibacterial agent.

Case Study 3: Antifungal Potential

Research focused on the antifungal activity of halogenated phenols found that compounds with similar structures inhibited biofilm formation in Candida species. The results indicated that these compounds might disrupt quorum sensing mechanisms critical for biofilm development.

Propiedades

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEWXFSLNGJJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578793 | |

| Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89989-01-5 | |

| Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.